molecular formula C14H20BrNO4S B288170 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether

4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether

Katalognummer B288170
Molekulargewicht: 378.28 g/mol
InChI-Schlüssel: MKOLLYPARQRULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is also known as BMS-986142 and belongs to the class of sulfonyl pyridine compounds.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves the inhibition of TYK2. TYK2 is a protein that is involved in the activation of immune cells by cytokines. The inhibition of TYK2 leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether have been studied extensively. The compound has been found to be a potent and selective inhibitor of TYK2. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether in lab experiments include its potency and selectivity as a TYK2 inhibitor. The compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.

Zukünftige Richtungen

There are several future directions for research on 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether. One direction is the development of more potent and selective TYK2 inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of other autoimmune diseases. Additionally, the compound's efficacy and safety in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether is a promising compound with potential applications in the field of immunology. Its potency and selectivity as a TYK2 inhibitor make it a promising candidate for drug development. Further research is needed to explore its potential applications and evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves several steps. The first step is the synthesis of 2,6-dimethyl-4-morpholine sulfonamide, which is then reacted with 4-bromo-5-methyl-2-nitrophenol to obtain the intermediate product. The final step involves the reduction of the nitro group to the amine group using a palladium catalyst to obtain the desired product.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether has potential applications in various fields of research. One of the primary applications of this compound is in the field of immunology. It has been found to be a potent and selective inhibitor of TYK2, a protein that plays a crucial role in the activation of immune cells. The inhibition of TYK2 can lead to the suppression of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

Eigenschaften

Produktname

4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether

Molekularformel

C14H20BrNO4S

Molekulargewicht

378.28 g/mol

IUPAC-Name

4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C14H20BrNO4S/c1-9-5-13(19-4)14(6-12(9)15)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3

InChI-Schlüssel

MKOLLYPARQRULR-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Kanonische SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.